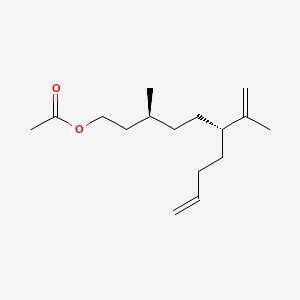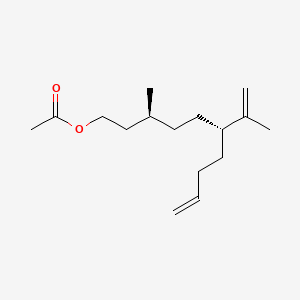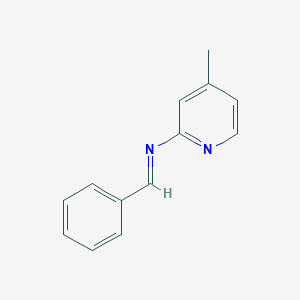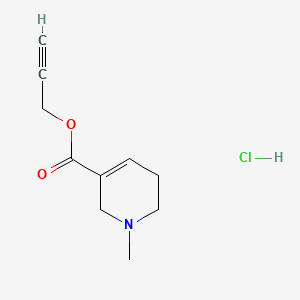![molecular formula C9H10N2O2 B14143351 6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one CAS No. 250260-01-6](/img/structure/B14143351.png)
6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that features a fused furo-pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-methyl-1H-furo[3,4-c]pyridine with methylamine . The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of fine chemicals and as a building block for various organic syntheses.
Mecanismo De Acción
The mechanism of action of 6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their function. The exact pathways involved depend on the specific biological context and target molecules.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: This compound shares a similar furo-pyridine structure but differs in functional groups.
4-chloro-6-methyl-1H-furo[3,4-c]pyridine: A precursor in the synthesis of 6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar fused ring system but with different heteroatoms and substituents.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both furo and pyridine rings. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
250260-01-6 |
|---|---|
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
6-methyl-4-(methylamino)-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C9H10N2O2/c1-5-3-6-4-13-9(12)7(6)8(10-2)11-5/h3H,4H2,1-2H3,(H,10,11) |
Clave InChI |
NGAQHJMARWNDRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=N1)NC)C(=O)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


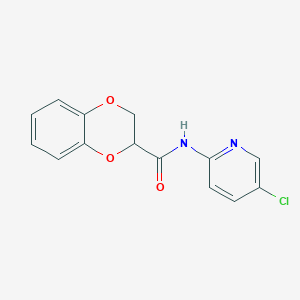
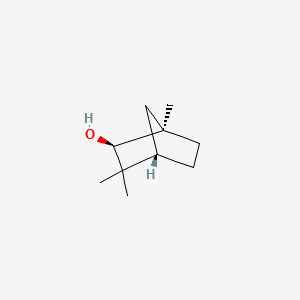

![2-[(1-Methylethyl)amino]-1-(2-naphthalenyl)ethanone](/img/structure/B14143315.png)
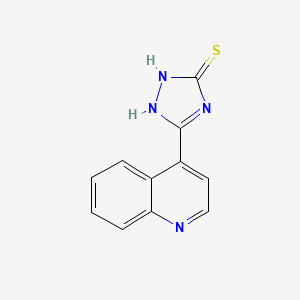

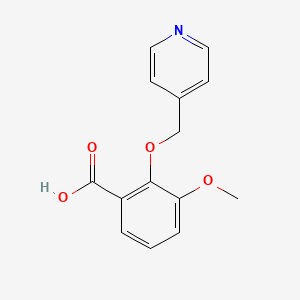
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B14143336.png)
